sec-Butylmagnesium chloride

Description

The exact mass of the compound sec-Butylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality sec-Butylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sec-Butylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLPNVNWHDKDMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884834 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-08-2 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of sec-Butylmagnesium Chloride

Introduction

sec-Butylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents.[1] With the chemical formula C₄H₉ClMg, it is a highly reactive and versatile reagent widely employed in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and common reactions, and visualizations of key reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

sec-Butylmagnesium chloride is typically handled as a solution in an ether solvent, such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF), due to its high reactivity.[1][2] It appears as a colorless to light yellow or brown solution.[1][3][4] The compound is highly sensitive to air and moisture, necessitating handling under anhydrous and inert conditions to prevent decomposition.[1][2]

| Property | Value | Source(s) |

| CAS Number | 15366-08-2 | [1][5] |

| Molecular Formula | C₄H₉ClMg | [1][4][5] |

| Molecular Weight | 116.87 g/mol | [5] |

| Boiling Point | 66 °C | [3][4][6] |

| Density | 0.828 g/mL at 25 °C (2.0 M in diethyl ether) | [7][8] |

| 0.83 g/mL at 20 °C | [3][4][6] | |

| Flash Point | -21 °C | [3][4][6] |

| -40 °C (closed cup) | [9] | |

| Solubility | Typically used in ether solvents like THF and diethyl ether. | [1][2][10] |

| Appearance | Colorless to light yellow liquid or solid; often a light to dark-brown solution. | [1][3][4] |

Reactivity and Handling

sec-Butylmagnesium chloride is a potent nucleophile and a strong base. Its reactivity is characterized by the following:

-

Reaction with Protic Solvents: It reacts violently with water and other protic solvents (e.g., alcohols) to form butane (B89635) and magnesium hydroxide/alkoxides.[1][2] This reactivity necessitates the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during handling and reactions.[1][11]

-

Reaction with Air: The compound is air-sensitive and can react with oxygen.[2]

-

Nucleophilic Addition to Carbonyls: As a classic Grignard reagent, it readily adds to the carbonyl group of aldehydes, ketones, and esters to form alcohols.[1][12]

-

Cross-Coupling Reactions: It is utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds with organic halides.[7][8]

Safety Precautions:

-

Handle only in a chemical fume hood under an inert atmosphere.[2][11]

-

Keep away from sources of ignition as it is highly flammable.[2][11][13]

-

Wear appropriate personal protective equipment, including flame-retardant clothing, gloves, and eye/face protection.[2][9]

-

Store in a tightly closed container under a nitrogen blanket in a cool, dry, and well-ventilated area designated for flammable liquids.[2][11]

Experimental Protocols

Synthesis of sec-Butylmagnesium Chloride

This protocol describes the preparation of sec-butylmagnesium chloride from sec-butyl chloride and magnesium metal in an ether solvent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

sec-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Set up the apparatus and ensure it is flame-dried to remove any moisture.

-

Place magnesium turnings in the round-bottom flask under a positive pressure of inert gas.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of the anhydrous ether solvent to the flask.

-

In the dropping funnel, prepare a solution of sec-butyl chloride in the anhydrous ether.

-

Add a small portion of the sec-butyl chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining sec-butyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction.

-

The resulting solution of sec-butylmagnesium chloride can be used directly for subsequent reactions.

Reaction with an Ester to Synthesize a Tertiary Alcohol

This protocol outlines the reaction of sec-butylmagnesium chloride with an ester to produce a tertiary alcohol. This reaction consumes two equivalents of the Grignard reagent.[14][15]

Materials:

-

Solution of sec-butylmagnesium chloride in an ether solvent

-

Ester (e.g., ethyl acetate)

-

Anhydrous diethyl ether or THF

-

Round-bottom flask with a dropping funnel and a magnetic stirrer

-

Aqueous acid solution for workup (e.g., 1 M HCl or saturated NH₄Cl)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, place the solution of the ester in anhydrous ether.

-

Cool the flask in an ice bath.

-

Add the sec-butylmagnesium chloride solution (at least two equivalents) dropwise to the cooled ester solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding the aqueous acid solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by distillation or chromatography.

Visualizations of Reaction Pathways

The following diagrams illustrate the key reaction mechanisms involving sec-butylmagnesium chloride.

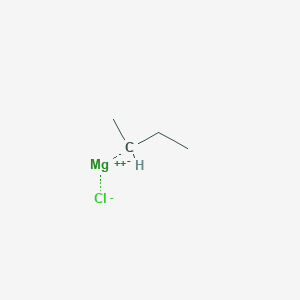

Caption: Formation of sec-Butylmagnesium Chloride.

Caption: Reaction of sec-Butylmagnesium Chloride with a Ketone.

Caption: Reaction of sec-Butylmagnesium Chloride with an Ester.

References

- 1. CAS 15366-08-2: sec-Butylmagnesium chloride | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sec-Butylmagnesium chloride [hualun-chem.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. SEC-BUTYLMAGNESIUM CHLORIDE CAS#: 15366-08-2 [m.chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Manufacturers of sec-Butylmagnesium chloride solution, 2.0 M in diethyl ether, CAS 15366-08-2, B 1922, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. sec-Butylmagnesium chloride 2.0M diethyl ether 15366-08-2 [sigmaaldrich.com]

- 10. far-chemical.com [far-chemical.com]

- 11. fishersci.com [fishersci.com]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. google.com [google.com]

An In-depth Technical Guide to the Synthesis of sec-Butylmagnesium Chloride from sec-Butyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butylmagnesium chloride, a crucial Grignard reagent in organic synthesis. The document details the reaction, provides a robust experimental protocol, presents quantitative data, and offers insights into potential side reactions and troubleshooting.

Introduction

sec-Butylmagnesium chloride (sec-BuMgCl) is a versatile organometallic compound widely employed in the formation of carbon-carbon bonds.[1] As a Grignard reagent, its utility spans from simple alkylations to complex, multi-step syntheses in the pharmaceutical and fine chemical industries.[2][3] The synthesis involves the reaction of sec-butyl chloride with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[4][5] This guide offers a detailed protocol based on established literature to ensure a successful and reproducible synthesis.

Reaction and Mechanism

The formation of sec-butylmagnesium chloride follows the general mechanism of Grignard reagent synthesis. The reaction occurs on the surface of the magnesium metal and is thought to involve single electron transfer steps. The overall reaction is as follows:

CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃

The carbon-magnesium bond in the resulting Grignard reagent is highly polarized, rendering the secondary butyl group nucleophilic and basic.[4]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the preparation and subsequent carboxylation of sec-butylmagnesium chloride.[6] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][4]

Materials and Equipment

| Reagent/Equipment | Specifications |

| Magnesium turnings | Dry, of a grade suitable for Grignard reactions. |

| sec-Butyl chloride | Anhydrous, freshly distilled recommended. |

| Diethyl ether | Anhydrous, stored over sodium wire or molecular sieves. |

| Iodine | A few crystals for initiation. |

| Three-necked round-bottom flask | Sized appropriately for the scale of the reaction. |

| Reflux condenser | With a drying tube (e.g., CaCl₂). |

| Addition funnel | For the controlled addition of sec-butyl chloride. |

| Magnetic stirrer and stir bar | |

| Heating mantle or water bath | |

| Inert gas supply (N₂ or Ar) | With a bubbler to monitor gas flow. |

Synthesis Procedure

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, an addition funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Place the magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and deposits on the magnesium surface. This helps to activate the magnesium.

-

Initiation of Reaction: Add a small portion of anhydrous diethyl ether to just cover the magnesium turnings. In the addition funnel, prepare a solution of sec-butyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small amount (approx. 5-10%) of the sec-butyl chloride solution to the flask.

-

Maintaining the Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the ether. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining sec-butyl chloride solution dropwise from the addition funnel at a rate that maintains a steady reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in a water bath.

-

Completion of Reaction: After the addition of the sec-butyl chloride is complete, continue to stir the reaction mixture at room temperature. Gentle heating to maintain a mild reflux for an additional 30-60 minutes can help to ensure the reaction goes to completion. The final solution should be a cloudy, grayish-brown suspension.

Quantitative Data

The yield and concentration of the synthesized sec-butylmagnesium chloride solution should be determined before its use in subsequent reactions. Titration is the most common method for this quantification.

Titration of sec-Butylmagnesium Chloride

Several methods can be employed for the titration of Grignard reagents. A common and reliable method involves the use of a known amount of an indicator, such as 1,10-phenanthroline, which is then titrated with a standard solution of a secondary alcohol (e.g., sec-butanol) until the disappearance of the colored charge-transfer complex. Alternatively, a double titration method can be used to differentiate between the active Grignard reagent and any magnesium alkoxides or hydroxides present.

A simpler, direct titration involves reacting an aliquot of the Grignard solution with an excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard base (e.g., NaOH).

Expected Yield: The formation of Grignard reagents from secondary alkyl chlorides is generally efficient. Based on the reported yield of the subsequent carboxylation product (methylethylacetic acid), the yield of sec-butylmagnesium chloride is expected to be high, likely in the range of 76-86% .[6]

| Parameter | Value | Reference |

| Reported Yield of Carboxylation Product | 76-86% | [6] |

| Inferred Yield of Grignard Reagent | High (likely >80%) | Inferred from[6] |

| Commercial Concentration | Typically 1.0 - 2.0 M in THF or diethyl ether | [2][7] |

Troubleshooting and Side Reactions

The synthesis of Grignard reagents from secondary alkyl halides can sometimes be challenging. Here are some common issues and their solutions:

-

Failure to Initiate: This is the most common problem. Ensure all glassware is scrupulously dry and the ether is anhydrous. Activation of the magnesium with iodine is crucial. If the reaction still does not start, adding a small amount of a pre-formed Grignard reagent can often initiate the reaction.

-

Wurtz Coupling: A significant side reaction is the coupling of the alkyl halide with the Grignard reagent to form an alkane (in this case, 3,4-dimethylhexane). This is more prevalent with secondary halides than primary ones. To minimize this, use a dilute solution of the alkyl halide and add it slowly to the magnesium suspension to avoid a high local concentration.

-

Elimination: Secondary alkyl halides can undergo elimination to form alkenes (in this case, butenes). This is favored at higher temperatures. Maintaining a gentle reflux and avoiding excessive heating can help to reduce this side reaction.

-

Formation of a Gray Precipitate: The Grignard reagent solution is typically a cloudy gray suspension due to the formation of finely divided magnesium salts and potentially some insoluble diorganomagnesium species (Schlenk equilibrium).[8] This is normal and does not necessarily indicate a failed reaction.

Visualizations

Reaction Pathway

Caption: Synthesis of sec-Butylmagnesium Chloride.

Experimental Workflow

Caption: Experimental Workflow for Grignard Synthesis.

Troubleshooting Logic

Caption: Troubleshooting Reaction Initiation.

References

- 1. CAS 15366-08-2: sec-Butylmagnesium chloride | CymitQuimica [cymitquimica.com]

- 2. sec-Butylmagnesium chloride [hualun-chem.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Manufacturers of sec-Butylmagnesium chloride solution, 2.0 M in THF, CAS 15366-08-2, B 1906, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Structure and Bonding of sec-Butylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butylmagnesium chloride, a prominent member of the Grignard reagent family, is a powerful nucleophilic agent extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Its reactivity and selectivity are intrinsically linked to its complex solution-state structure and the nature of its chemical bonding. This guide provides a comprehensive technical overview of the structure and bonding of sec-butylmagnesium chloride, addressing its molecular geometry, the nuanced character of its covalent and ionic interactions, and its dynamic behavior in solution as governed by the Schlenk equilibrium. Quantitative data, derived from studies on analogous Grignard reagents, are presented to offer a comparative structural framework. Detailed experimental protocols for the characterization of such organometallic species are also provided to aid in further research and application.

Introduction

Grignard reagents, with the general formula RMgX, have been indispensable tools in synthetic chemistry for over a century. sec-Butylmagnesium chloride (s-BuMgCl), with its secondary alkyl group, presents a unique combination of steric and electronic properties that influence its reactivity. A thorough understanding of its structural and bonding characteristics is paramount for optimizing its use in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document aims to provide a detailed exploration of these fundamental aspects.

Molecular Structure and Bonding

The structure of sec-butylmagnesium chloride is not a simple monomeric species but rather a complex equilibrium of various structures, especially in solution. The bonding within these structures is a hybrid of covalent and ionic character.

The Carbon-Magnesium Bond

The bond between the secondary carbon of the butyl group and the magnesium atom is highly polarized and exhibits significant covalent character. This polarization results in a partial negative charge on the carbon atom, rendering it a potent nucleophile. The magnesium atom, in turn, bears a partial positive charge.

The Magnesium-Chlorine Bond

The bond between magnesium and chlorine is predominantly ionic in nature, though some degree of covalency exists. This bond is crucial for the overall stability and reactivity of the Grignard reagent.

Solid-State vs. Solution Structure

While obtaining a crystal structure specifically for sec-butylmagnesium chloride has proven challenging, studies on analogous Grignard reagents, such as t-butylmagnesium chloride, provide valuable insights. In the solid state, Grignard reagents often form dimeric or polymeric structures where the halogen atoms bridge two or more magnesium centers.

In solution, typically in coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is coordinated by solvent molecules. This coordination is essential for the stability and solubility of the reagent. The most fundamental aspect of the solution behavior of Grignard reagents is the Schlenk equilibrium.

The Schlenk Equilibrium

The Schlenk equilibrium is a disproportionation reaction that occurs in solutions of Grignard reagents, leading to a mixture of species. For sec-butylmagnesium chloride, this equilibrium can be represented as:

2 s-BuMgCl ⇌ (s-Bu)₂Mg + MgCl₂

This equilibrium is dynamic and its position is influenced by several factors:

-

Solvent: More strongly coordinating solvents like THF tend to shift the equilibrium towards the formation of the dialkylmagnesium species, (s-Bu)₂Mg, by effectively solvating the magnesium dichloride (MgCl₂).

-

Concentration: At higher concentrations, the formation of dimeric and higher oligomeric species is favored.

-

Temperature: Temperature can influence the position of the equilibrium, although the effects can be complex and system-dependent.

-

The Nature of the Organic Group: The steric and electronic properties of the alkyl group play a role.

The different species present in the Schlenk equilibrium exhibit varying reactivities. The monomeric Grignard reagent is generally considered the most reactive nucleophile in many reactions.

Caption: The Schlenk equilibrium for sec-butylmagnesium chloride.

Quantitative Structural Data (from Analogous Compounds)

Direct experimental data on the bond lengths and angles of sec-butylmagnesium chloride is scarce in the literature. Therefore, data from computational studies and experimental findings for closely related Grignard reagents are presented here as a reasonable approximation.

| Parameter | Analogous Compound | Value | Method |

| Bond Lengths (Å) | |||

| Mg-C | t-BuMgCl | 2.15 - 2.25 | Computational |

| Mg-Cl (monomeric) | MeMgCl | 2.30 - 2.40 | Computational |

| Mg-Cl (bridging) | (EtMgCl)₂ | 2.45 - 2.55 | X-ray |

| Bond Angles (°) | |||

| C-Mg-Cl | t-BuMgCl | ~120 (trigonal planar) | Computational |

| Cl-Mg-Cl (bridging) | (EtMgCl)₂ | 85 - 95 | X-ray |

| Mg-Cl-Mg (bridging) | (EtMgCl)₂ | 95 - 105 | X-ray |

Note: These values are illustrative and can vary depending on the solvent, aggregation state, and computational model used.

Experimental Protocols for Characterization

The characterization of air- and moisture-sensitive compounds like sec-butylmagnesium chloride requires specialized techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Schlenk Equilibrium Analysis

Objective: To determine the relative concentrations of the different magnesium species in solution.

Methodology:

-

Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

-

An NMR tube equipped with a J. Young valve is dried in an oven and cooled under vacuum.

-

A known concentration of the sec-butylmagnesium chloride solution in an anhydrous deuterated solvent (e.g., THF-d₈) is prepared in a Schlenk flask.

-

The solution is transferred to the NMR tube via a cannula under a positive pressure of inert gas.

-

The NMR tube is sealed.

-

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired at various temperatures.

-

Diffusion-Ordered Spectroscopy (DOSY) NMR can also be employed to differentiate species based on their diffusion coefficients, which correlate with their size.

-

-

Data Analysis:

-

The signals corresponding to the sec-butyl groups in s-BuMgCl, (s-Bu)₂Mg, and any oligomeric species are identified. The chemical shifts will differ for each species.

-

Integration of the distinct signals allows for the quantification of the relative amounts of each species at a given temperature.

-

Variable temperature NMR studies can provide thermodynamic parameters for the equilibrium.

-

Caption: Workflow for NMR analysis of the Schlenk equilibrium.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state structure, including bond lengths and angles.

Methodology:

-

Crystallization: This is often the most challenging step for reactive organometallics.

-

A concentrated solution of sec-butylmagnesium chloride is prepared in a suitable anhydrous solvent (e.g., diethyl ether, THF, or a hydrocarbon).

-

The solution is slowly cooled or allowed to slowly evaporate in a sealed container under an inert atmosphere. The use of a co-solvent or an additive like dioxane can sometimes induce crystallization by shifting the Schlenk equilibrium and precipitating a specific species.

-

-

Crystal Mounting:

-

A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., in a glovebox).

-

The crystal is mounted on a cryoloop using an inert oil (e.g., Paratone-N) to protect it from the atmosphere.

-

-

Data Collection:

-

The mounted crystal is rapidly cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas on the diffractometer.

-

X-ray diffraction data are collected.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell and space group.

-

The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

-

Conclusion

The structure and bonding of sec-butylmagnesium chloride are multifaceted, characterized by a polarized covalent Mg-C bond and a predominantly ionic Mg-Cl bond. Its behavior in solution is dominated by the dynamic Schlenk equilibrium, which dictates the distribution of monomeric, dimeric, and dialkylmagnesium species. While direct quantitative structural data for sec-butylmagnesium chloride remains elusive, analysis of analogous compounds provides a valuable framework for understanding its molecular geometry. The application of specialized experimental techniques such as in-situ NMR spectroscopy and single-crystal X-ray diffraction is crucial for a more detailed characterization of this important Grignard reagent, which will undoubtedly facilitate its more precise and effective use in the synthesis of novel chemical entities.

sec-Butylmagnesium chloride CAS number 15366-08-2

An In-depth Technical Guide to sec-Butylmagnesium Chloride

CAS Number: 15366-08-2 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sec-butylmagnesium chloride, a versatile Grignard reagent with significant applications in organic synthesis. The document covers its chemical and physical properties, detailed safety and handling protocols, and its primary applications, including carbon-carbon bond formation and cross-coupling reactions. Detailed experimental protocols for its preparation, titration, and a representative reaction with a ketone are provided. Furthermore, key chemical processes, including the mechanism of formation, the Schlenk equilibrium, the Grignard reaction pathway, and a typical cross-coupling catalytic cycle, are illustrated with diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Properties and Identification

sec-Butylmagnesium chloride is an organomagnesium compound, widely classified as a Grignard reagent.[1] It is a powerful nucleophile and a strong base, making it highly valuable for creating new carbon-carbon bonds.[1] Due to its high reactivity, it is typically supplied and used as a solution in an ether-based solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether (DEE).[1]

Table 1: Physicochemical Properties of sec-Butylmagnesium Chloride

| Property | Value | Reference(s) |

| CAS Number | 15366-08-2 | [1] |

| Molecular Formula | C₄H₉ClMg | [1][2] |

| Molecular Weight | 116.87 g/mol | [2] |

| Appearance | Colorless to light yellow, brown, or dark red solution | [1][3] |

| Density (Solution) | ~0.828 - 0.83 g/mL (for 2.0M solution at 20-25 °C) | [3][4] |

| Boiling Point | ~66 °C (for THF solution) | [3] |

| Flash Point | -21 °C to -40 °C (closed cup) | [3][4] |

| Common Solvents | Tetrahydrofuran (THF), Diethyl Ether (DEE) | [1] |

Table 2: Alternative Names and Identifiers

| Type | Identifier | Reference(s) |

| Synonyms | 2-Butylmagnesium chloride, Chloro(1-methylpropyl)magnesium, sec-Butylchloromagnesium | [1] |

| InChI Key | MJHZUYZQMNONPK-UHFFFAOYSA-M | [1] |

| SMILES | CCC(C)[Mg]Cl | [1] |

| MDL Number | MFCD00000467 | [4] |

Safety and Handling

sec-Butylmagnesium chloride is a hazardous chemical that is highly reactive and requires strict handling protocols. It reacts violently with water and protic solvents, releasing flammable butane (B89635) gas.[1] The reagent is also air-sensitive and can degrade or potentially ignite upon exposure to the atmosphere.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor |

| Substances which, in contact with water, emit flammable gases (Category 1) | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H336: May cause drowsiness or dizziness |

Note: This is not an exhaustive list. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Handling Recommendations:

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.[1]

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120°C) and all solvents and reagents must be anhydrous. The presence of moisture will quench the Grignard reagent and reduce reaction yields.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles with a face shield.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable and water-reactive materials. The container should be kept under a nitrogen blanket.

Chemical Principles and Equilibria

Mechanism of Formation

The formation of a Grignard reagent occurs via a single electron transfer (SET) mechanism on the surface of the magnesium metal.[5] The magnesium surface, which is often coated with a passivating layer of magnesium oxide, must be activated. This is typically achieved by crushing the magnesium turnings to expose a fresh surface or by using chemical activators like iodine or 1,2-dibromoethane.[6] The organic halide accepts an electron from the magnesium, forming a radical anion which then fragments to an organic radical and a halide ion. The organic radical subsequently reacts with the magnesium surface to form the organomagnesium compound.

Caption: Simplified workflow for Grignard reagent formation on a magnesium surface.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. The alkylmagnesium halide is in equilibrium with the dialkylmagnesium species and magnesium chloride. The position of this equilibrium is influenced by the solvent, temperature, and concentration. In coordinating solvents like THF, the equilibrium generally favors the mixed alkylmagnesium halide species.

Caption: The Schlenk Equilibrium for sec-Butylmagnesium Chloride in solution.

Experimental Protocols

Protocol 1: Preparation of sec-Butylmagnesium Chloride in THF

This protocol describes the laboratory-scale synthesis of sec-butylmagnesium chloride from 2-chlorobutane (B165301) and magnesium turnings in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium turnings (1.2 equiv)

-

2-Chlorobutane (sec-butyl chloride) (1.0 equiv)

-

Anhydrous THF

-

Iodine (one small crystal for initiation)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry all components under a stream of inert gas to ensure anhydrous conditions. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Magnesium Preparation: Place the magnesium turnings and a single crystal of iodine into the reaction flask.

-

Initiation: Add a small portion (~10%) of the total 2-chlorobutane dissolved in anhydrous THF to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or cloudiness is observed. Gentle warming with a heat gun may be required.

-

Addition: Once the reaction has started, add the remaining 2-chlorobutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

Completion: After the addition is complete, continue to stir the mixture and gently heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Final Product: The resulting grayish, cloudy solution is the sec-butylmagnesium chloride reagent. It should be used immediately or transferred to a sealed, oven-dried storage vessel under an inert atmosphere. The concentration should be determined by titration before use.

Protocol 2: Titration to Determine Concentration

This protocol uses iodine and lithium chloride to accurately determine the molarity of the prepared Grignard reagent solution.

Materials:

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous THF

-

sec-Butylmagnesium chloride solution (to be titrated)

-

Dry glassware (vial, syringes, magnetic stir bar).

Procedure:

-

Indicator Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (~100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF. The solution will be dark brown.

-

Titration Setup: Cool the indicator solution to 0 °C in an ice bath with magnetic stirring.

-

Titration: Slowly add the sec-butylmagnesium chloride solution dropwise via a 1 mL syringe.

-

Endpoint: The endpoint is reached when the dark brown/purple color of the iodine is completely discharged, and the solution becomes colorless or pale yellow. Record the volume of Grignard reagent added.

-

Calculation: The molarity (M) is calculated using the formula: M = (moles of I₂) / (Volume of Grignard reagent in L)

-

Reproducibility: Repeat the titration at least once more and average the results for accuracy.

Protocol 3: Reaction with Cyclohexanone (B45756)

This protocol details a representative Grignard reaction: the synthesis of 1-sec-butylcyclohexan-1-ol from sec-butylmagnesium chloride and cyclohexanone.

Materials:

-

sec-Butylmagnesium chloride solution in THF (1.1 equiv, concentration determined by titration)

-

Cyclohexanone (1.0 equiv), freshly distilled

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Standard organic synthesis glassware under an inert atmosphere.

Procedure:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of cyclohexanone dissolved in anhydrous THF.

-

Grignard Addition: Cool the cyclohexanone solution to 0 °C using an ice bath. Add the sec-butylmagnesium chloride solution dropwise via a syringe or addition funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until TLC analysis shows complete consumption of the starting ketone.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction and the unreacted Grignard reagent. This process is exothermic.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-sec-butylcyclohexan-1-ol can be purified by flash column chromatography on silica (B1680970) gel.

Key Applications and Reaction Mechanisms

Nucleophilic Addition to Carbonyls

The primary application of sec-butylmagnesium chloride is as a nucleophile in reactions with electrophilic carbonyl carbons in aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively.[1] The reaction proceeds via nucleophilic attack on the carbonyl carbon to form a tetrahedral magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol.

Caption: General mechanism for the Grignard reaction with a ketone.

Metal-Catalyzed Cross-Coupling Reactions

sec-Butylmagnesium chloride is used as the organometallic nucleophile in various metal-catalyzed cross-coupling reactions, such as the Kumada coupling.[7] These reactions are powerful methods for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. The general mechanism involves a catalytic cycle with a transition metal catalyst, typically palladium or nickel.[7]

Caption: Catalytic cycle for a generic Kumada cross-coupling reaction.

Conclusion

sec-Butylmagnesium chloride is a potent and highly useful Grignard reagent for advanced organic synthesis. Its utility in forming carbon-carbon bonds through both nucleophilic addition and transition-metal-catalyzed cross-coupling makes it an indispensable tool for researchers in pharmaceuticals and materials science. Successful application requires a thorough understanding of its reactive nature and strict adherence to anhydrous and inert handling techniques. The protocols and principles outlined in this guide serve as a foundational resource for the safe and effective use of this reagent in a laboratory setting.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 3. Manufacturers of sec-Butylmagnesium chloride solution, 2.0 M in THF, CAS 15366-08-2, B 1906, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of sec-Butylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylmagnesium chloride (s-BuMgCl) is a prominent member of the Grignard reagent family, a class of organomagnesium compounds discovered by Victor Grignard. These reagents are of paramount importance in organic synthesis, particularly for the formation of carbon-carbon bonds. In the pharmaceutical industry, s-BuMgCl serves as a critical nucleophilic sec-butyl synthon, enabling the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical properties of sec-butylmagnesium chloride, details on its handling and synthesis, and its application in drug development.

Core Physical Properties

The physical properties of sec-butylmagnesium chloride are crucial for its effective use in synthesis, influencing reaction kinetics, solvent selection, and safety protocols. As it is most commonly supplied and utilized as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (DEE), many of its reported properties pertain to these solutions. Pure, solvent-free sec-butylmagnesium chloride is a highly reactive solid that is not typically isolated.[1]

Quantitative Physical Data

| Property | Value | Notes |

| Molecular Formula | C₄H₉ClMg | [2] |

| Molecular Weight | 116.87 g/mol | [3] |

| Appearance | Colorless to light yellow or brown/dark red transparent liquid (as a solution). Can also exist as a solid.[1][2] | The color of the solution can vary depending on purity and the presence of impurities. |

| Density | Approximately 0.83 g/mL (for a 1.5-2.0 M solution in THF/DEE at 20-25 °C).[1][3] | Density is dependent on the concentration and the solvent. |

| Boiling Point | ~66 °C | This is the boiling point of the commercially available solution, likely reflecting the boiling point of the solvent (THF).[1] |

| Melting Point | Not available | As a Grignard reagent, it is typically used in solution and not isolated as a pure solid. The pure solid is highly reactive. |

| Flash Point | Approximately -21 °C to -40 °C (closed cup) for solutions in THF/DEE.[1][3] | Highly flammable. |

| Solubility | Commercially available as solutions in tetrahydrofuran (THF) and diethyl ether (DEE).[2][3] | The solubility in other organic solvents is not extensively documented. |

Stability, Reactivity, and the Schlenk Equilibrium

sec-Butylmagnesium chloride is a highly reactive compound, sensitive to both air and moisture.[2] It reacts exothermically with protic sources, such as water, alcohols, and amines, to form butane.[2] Therefore, all manipulations must be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[4] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[4][5][6]

2 s-BuMgCl ⇌ (s-Bu)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, temperature, and the nature of the alkyl group.[4][5] In ethereal solvents like THF and diethyl ether, the equilibrium generally favors the sec-butylmagnesium chloride species.[4] The addition of dioxane can precipitate the magnesium chloride, driving the equilibrium towards the formation of the di-sec-butylmagnesium.[4] Understanding the Schlenk equilibrium is vital as the different species in solution can exhibit different reactivities.

Experimental Protocols

Synthesis of sec-Butylmagnesium Chloride (General Procedure)

The synthesis of Grignard reagents is a standard procedure in organic chemistry laboratories. Below is a generalized protocol for the preparation of sec-butylmagnesium chloride.

Materials:

-

Magnesium turnings

-

sec-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: The magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed until the purple iodine vapor is observed, which then subsides as it reacts with the magnesium. The flask is allowed to cool to room temperature.

-

Initiation: A small amount of the sec-butyl chloride solution in the chosen anhydrous solvent is added from the dropping funnel to the magnesium turnings. The reaction is initiated, which is often indicated by a slight warming of the mixture and the appearance of a cloudy or grayish color. Gentle heating may be required to start the reaction.

-

Addition: Once the reaction has initiated, the remaining solution of sec-butyl chloride is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent, which can be used directly or standardized.

Determination of Concentration (Titration)

The concentration of the prepared sec-butylmagnesium chloride solution must be determined before use in stoichiometric reactions. A common method is titration against a standard solution of an acid or iodine.

Titration with Iodine (General Protocol):

-

Preparation: A known weight of iodine is dissolved in anhydrous THF containing lithium chloride. The lithium chloride helps to keep the magnesium salts in solution during the titration.[7]

-

Titration: The sec-butylmagnesium chloride solution is added dropwise from a burette to the iodine solution with vigorous stirring.

-

Endpoint: The endpoint is the disappearance of the characteristic brown color of the iodine, indicating that all the iodine has reacted with the Grignard reagent.[7]

-

Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine. The reaction stoichiometry is 1:1.[7]

Application in Drug Development: Synthesis of Cinacalcet

sec-Butylmagnesium chloride is a key reagent in the synthesis of various pharmaceuticals. One notable example is its potential use in a synthetic route towards Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. While multiple synthetic routes for Cinacalcet exist, a Grignard reaction provides a plausible method for the formation of a key intermediate.

The following diagram illustrates a conceptual synthetic workflow for a key fragment of Cinacalcet, highlighting the role of sec-butylmagnesium chloride.

Caption: Conceptual workflow for the synthesis of a Cinacalcet precursor using sec-butylmagnesium chloride.

Conclusion

sec-Butylmagnesium chloride is a versatile and powerful tool in the arsenal (B13267) of synthetic chemists, particularly within the pharmaceutical industry. Its utility in forming new carbon-carbon bonds allows for the efficient construction of complex molecules. A thorough understanding of its physical properties, reactivity, and the associated Schlenk equilibrium is essential for its safe and effective application in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for working with this important Grignard reagent.

References

- 1. sec-Butylmagnesium chloride [hualun-chem.com]

- 2. CAS 15366-08-2: sec-Butylmagnesium chloride | CymitQuimica [cymitquimica.com]

- 3. sec-Butylmagnesium chloride 2.0M diethyl ether 15366-08-2 [sigmaaldrich.com]

- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Schlenk_equilibrium [chemeurope.com]

- 7. benchchem.com [benchchem.com]

Navigating the Complexities of Grignard Reagent Solubility: A Technical Guide to sec-Butylmagnesium Chloride in THF vs. Diethyl Ether

For Immediate Release

[City, State] – December 22, 2025 – For researchers, scientists, and drug development professionals working with Grignard reagents, understanding their solubility characteristics is paramount for reaction optimization and reproducibility. This technical guide provides an in-depth analysis of the solubility of sec-butylmagnesium chloride in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. While precise quantitative solubility data as a function of temperature remains elusive in readily available literature, this paper synthesizes existing knowledge from commercial product data and academic sources to offer a comprehensive overview of the factors governing the solubility of this critical reagent.

Executive Summary

sec-Butylmagnesium chloride, a cornerstone of organic synthesis, exhibits complex solubility behavior in ethereal solvents, primarily governed by the intricate Schlenk equilibrium. Commercially available solutions in both tetrahydrofuran (THF) and diethyl ether are typically offered at concentrations of 1.0 M and 2.0 M, indicating a baseline solubility of at least these values under ambient conditions. However, the actual solubility is a dynamic property influenced by temperature, concentration, and the presence of coordinating agents. THF, a stronger Lewis base, generally offers superior solvating power for the magnesium species involved in the Grignard reagent solution, leading to potentially higher solubility and reduced aggregation compared to diethyl ether. The formation of precipitates, particularly at lower temperatures, is a known phenomenon and a critical consideration for storage and handling. Furthermore, the use of additives, such as lithium chloride in "Turbo Grignard" formulations, highlights a strategy to enhance solubility and reactivity.

The Schlenk Equilibrium: A Fundamental Consideration

The solubility of sec-butylmagnesium chloride cannot be viewed as a simple dissolution of a single species. Instead, it is dictated by the Schlenk equilibrium, a dynamic process where the Grignard reagent coexists with its corresponding diorganomagnesium compound and magnesium halide.

An In-depth Technical Guide to the Reactivity of sec-Butylmagnesium Chloride with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

sec-Butylmagnesium chloride (CH₃CH₂CH(CH₃)MgCl) is a highly valuable Grignard reagent, widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility stems from the nucleophilic and basic nature of the sec-butyl carbanion. However, this high reactivity also makes it extremely sensitive to protic solvents. This guide provides a comprehensive technical overview of the reactivity of sec-butylmagnesium chloride with common protic solvents, detailing the underlying chemical principles, reaction products, and essential safety protocols for handling and quenching.

Core Reactivity Principle: Acid-Base Neutralization

Grignard reagents are powerful bases, and their reactions with protic solvents are best understood as rapid, exothermic acid-base neutralizations.[3][4][5] The carbon-magnesium bond in sec-butylmagnesium chloride is highly polarized, imparting significant carbanionic character to the sec-butyl group. This carbanion is the conjugate base of butane (B89635), an extremely weak acid (pKa ≈ 50), making the Grignard reagent an exceptionally strong base.[4]

Any solvent with a proton acidic enough to be removed by this strong base will react in a process often referred to as "quenching".[6][7] The general reaction involves the abstraction of a proton (H⁺) from the protic solvent (H-A), leading to the formation of the corresponding alkane (butane) and a magnesium salt.[3][8]

This reactivity necessitates the use of anhydrous aprotic solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), for the preparation and subsequent reactions of sec-butylmagnesium chloride.[3][9] These ether solvents stabilize the Grignard reagent by coordinating with the magnesium center without being destroyed.[5][9]

Figure 1: Fundamental relationship of Grignard reagents and protic solvents.

Reactivity with Specific Protic Solvents

The reaction of sec-butylmagnesium chloride is vigorous and often violent with most protic solvents. The general outcome is the protonation of the sec-butyl group to form butane. A summary of reactions with common protic solvents is presented below.

Data Presentation: Reactivity and Products

| Protic Solvent Class | Example(s) | Acidity (pKa, approx.) | Reactivity Profile | Primary Products |

| Water | H₂O | 15.7 | Extremely rapid, highly exothermic, gas evolution.[1][3] | Butane, Magnesium Hydroxide Chloride (Mg(OH)Cl) |

| Alcohols | Methanol (CH₃OH), Ethanol (CH₃CH₂OH) | 15.5, 16 | Very rapid, highly exothermic, gas evolution.[3][5] | Butane, Magnesium Alkoxide Chloride (Mg(OR)Cl) |

| Carboxylic Acids | Acetic Acid (CH₃COOH) | 4.76 | Exceptionally violent, immediate reaction.[4][9] | Butane, Magnesium Carboxylate Chloride |

| Amines (1° & 2°) | Ammonia (NH₃), Diethylamine ((CH₃CH₂)₂NH) | 38, 36 | Rapid, exothermic reaction. | Butane, Magnesium Amide Chloride (Mg(NR₂)Cl) |

| Terminal Alkynes | Acetylene (HC≡CH), Propyne (HC≡CCH₃) | 25 | Rapid, exothermic reaction. | Butane, Magnesium Acetylide Chloride |

Experimental Protocols

Given the hazardous nature of these reactions, strict adherence to established protocols is critical for safety and experimental success.

General Handling of sec-Butylmagnesium Chloride

-

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent reaction with atmospheric moisture and oxygen.[1][6] This is typically achieved using a Schlenk line or a glove box.

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C and cooled under vacuum or inert gas) before use.[6][10] Solvents must be anhydrous grade and are often distilled from a suitable drying agent.[3]

-

Proper PPE: Standard personal protective equipment (flame-retardant lab coat, safety glasses) must be supplemented with chemical-resistant gloves (e.g., nitrile) and a face shield.

Protocol for Controlled Quenching of a Grignard Reaction

This protocol describes the safe and controlled neutralization of residual sec-butylmagnesium chloride after a reaction with an electrophile is complete.

Objective: To safely neutralize the highly reactive Grignard reagent and protonate the magnesium alkoxide product to yield the final alcohol.

Materials:

-

Reaction mixture containing sec-butylmagnesium chloride and product alkoxide.

-

Quenching solution: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution is preferred for a controlled quench. 1M HCl can also be used but may be more vigorous.[11][12]

-

Anhydrous ether (THF or Et₂O) for dilution.

-

Ice-water bath.

-

Addition funnel.

Procedure:

-

Cooling: Ensure the reaction flask is securely clamped in an ice-water bath to effectively dissipate the heat that will be generated. The internal temperature should be lowered to approximately 0°C.[6][12]

-

Dilution (Optional but Recommended): If the reaction mixture is highly concentrated, dilute it with an appropriate anhydrous solvent (e.g., THF, diethyl ether) to help manage the exotherm.[12]

-

Slow Addition of Quenching Agent: Transfer the saturated aqueous NH₄Cl solution into a pressure-equalizing dropping funnel. Add the quenching solution dropwise to the vigorously stirred reaction mixture.[6][12]

-

Monitor for Exotherm: A vigorous reaction may be observed. Be aware of a potential induction period where the reaction starts slowly before accelerating.[6][12] The rate of addition must be controlled to keep the internal temperature from rising uncontrollably. If the reaction becomes too vigorous, temporarily halt the addition.

-

Completion of Quench: Continue the slow addition until gas evolution ceases and no further exotherm is observed. The formation of white magnesium salts will be apparent.

-

Work-up: Once the quench is complete, the mixture can be warmed to room temperature and transferred to a separatory funnel for aqueous work-up and product extraction.

Figure 2: Experimental workflow for the controlled quenching of a Grignard reagent.

Conclusion

The reactivity of sec-butylmagnesium chloride with protic solvents is a defining characteristic of this powerful organometallic reagent. The reaction is a rapid, highly exothermic acid-base neutralization that produces butane and the corresponding magnesium salt. While this reactivity necessitates stringent anhydrous and inert handling conditions during its use in synthesis, it is also a predictable property that can be harnessed for the controlled quenching of reactions. A thorough understanding of these principles and adherence to established safety protocols are paramount for any researcher, scientist, or drug development professional working with this versatile compound.

References

- 1. CAS 15366-08-2: sec-Butylmagnesium chloride | CymitQuimica [cymitquimica.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. varsitytutors.com [varsitytutors.com]

- 8. Predict the products of the following reactions. (a) sec-butylmag... | Study Prep in Pearson+ [pearson.com]

- 9. leah4sci.com [leah4sci.com]

- 10. reddit.com [reddit.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Schlenk Equilibrium of sec-Butylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of organomagnesium compounds.[1] It describes the reversible disproportionation of an organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).[2] The position of this equilibrium is critical as it dictates the reactivity and stability of the Grignard reagent in solution.[1] For sec-butylmagnesium chloride, the equilibrium can be represented as follows:

2 sec-BuMgCl ⇌ (sec-Bu)₂Mg + MgCl₂

In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium species are coordinated by solvent molecules, which plays a crucial role in the equilibrium.[2] Furthermore, organomagnesium halides in solution, especially at high concentrations, can form dimers and higher oligomers.[2] Alkyl magnesium chlorides, in particular, are known to exist as dimers in ether.[2]

Species in the sec-Butylmagnesium Chloride Schlenk Equilibrium

A solution of sec-butylmagnesium chloride contains a dynamic mixture of several species. The primary equilibrium involves the monomeric sec-butylmagnesium chloride, di-sec-butylmagnesium, and magnesium chloride. However, these species can further associate to form dimers and other aggregates. The solvent plays a critical role in coordinating to the magnesium center, influencing the structure and stability of these species.[2]

Computational studies on similar Grignard reagents, such as methylmagnesium chloride in THF, have revealed the presence of various solvated monomeric and dimeric structures, including chlorine-bridged dimers.[3][4] The energy differences between these various structures can be small, indicating that multiple species can coexist at room temperature.[3]

Below is a logical diagram illustrating the key species and their relationships in the Schlenk equilibrium for sec-butylmagnesium chloride in an ethereal solvent (L).

Factors Influencing the Equilibrium

The position of the Schlenk equilibrium for sec-butylmagnesium chloride is influenced by several factors:

-

Solvent: The nature of the ethereal solvent is a dominant factor. THF, being a more Lewis basic solvent than diethyl ether, tends to favor the formation of monomeric species by strongly solvating the magnesium center.[5][6] In diethyl ether, there is a greater tendency for the formation of dimeric and oligomeric structures.[3] The addition of dioxane can precipitate magnesium halide, driving the equilibrium completely towards the formation of the dialkylmagnesium species.[2]

-

Temperature: The effect of temperature on the Schlenk equilibrium is complex and depends on the specific Grignard reagent and solvent system. For some systems, increasing the temperature can shift the equilibrium.

-

Concentration: At higher concentrations, the equilibrium tends to shift towards the formation of aggregated species like dimers and oligomers.[2]

-

Nature of the Organic Group: The steric bulk of the alkyl group can influence the equilibrium. For n-alkyl Grignard reagents, it has been observed that disproportionation increases with the bulkiness of the organic group.[5]

-

Nature of the Halide: The halide also plays a role, with chlorides often behaving differently from bromides and iodides.[5]

Quantitative Data (Analogous Systems)

As specific quantitative data for the Schlenk equilibrium of sec-butylmagnesium chloride is scarce, the following table summarizes data for related Grignard reagents to provide a comparative context. It is important to note that these values are not directly transferable to sec-butylmagnesium chloride but can offer valuable insights.

| Grignard Reagent | Solvent | Equilibrium Constant (K) | Thermodynamic Parameters | Reference |

| n-Butylmagnesium Chloride | Toluene/Diethyl Ether | Not explicitly quantified, but disproportionation is significant.[5] | - | [5] |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | - | ΔH = -11.5 kJ/mol, ΔS = 60 J/mol·K | [7] |

| Methylmagnesium Chloride | THF | - | Computational studies show small energy differences between species.[3] | [3] |

Note: The equilibrium constant K is defined as K = [RMgX]² / ([R₂Mg][MgX₂]).

Experimental Protocols for Characterization

The determination of the concentrations of the various species in a Grignard solution is essential for understanding and controlling reactions. Several methods can be employed:

Titration Methods

Titration is a common and practical method to determine the concentration of active Grignard reagent.

-

Potentiometric Titration:

-

Apparatus: A potentiometric titrator equipped with a platinum electrode.

-

Titrant: A standardized solution of 2-butanol (B46777) in THF.

-

Procedure: A known volume of the sec-butylmagnesium chloride solution is diluted with anhydrous THF in a titration vessel under an inert atmosphere. The solution is then titrated with the 2-butanol solution.

-

Endpoint Determination: The endpoint is determined from the first derivative of the titration curve. This method has been shown to be precise for a variety of Grignard reagents.[8]

-

-

Titration with a Colorimetric Indicator:

-

Indicator: 1,10-phenanthroline (B135089) or diphenylacetic acid.[9]

-

Titrant: A standardized solution of an alcohol, such as sec-butanol or menthol.[9]

-

Procedure: A small amount of the indicator is added to a known volume of the Grignard solution in an inert atmosphere. The solution is then titrated with the alcohol solution until a persistent color change is observed. For 1,10-phenanthroline, a violet complex is formed with the Grignard reagent, which disappears at the endpoint.[9] With diphenylacetic acid, the solution turns yellow after one equivalent of the base has been consumed.[9]

-

Spectroscopic Methods

Spectroscopic techniques can provide in-situ information about the species present in solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: In-line FTIR can be used to monitor the titration of Grignard reagents, allowing for the characterization of the reaction species.[8] By subtracting the spectra of the titrant and solvent, the spectrum of the Grignard-THF complex can be obtained.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the Schlenk equilibrium. By analyzing the chemical shifts and integrals of the signals corresponding to the different species, their relative concentrations can be determined. Temperature-dependent NMR studies can also provide thermodynamic data.[7]

Calorimetry

Reaction calorimetry can be used to determine the thermodynamic parameters of Grignard reagent formation and subsequent reactions.[10] By measuring the heat flow during the reaction under controlled conditions, the molar reaction enthalpy can be determined.[10]

Below is a diagram illustrating a general experimental workflow for the characterization of a sec-butylmagnesium chloride solution.

Conclusion

The Schlenk equilibrium of sec-butylmagnesium chloride is a complex interplay of monomeric, dimeric, and disproportionated species, heavily influenced by the solvent, concentration, and temperature. While direct quantitative thermodynamic data for this specific reagent is limited, a comprehensive understanding can be built upon data from analogous systems and the application of robust analytical techniques. For researchers and professionals in drug development, a thorough characterization of their Grignard solutions using the detailed experimental protocols is paramount for ensuring reproducibility, optimizing reaction conditions, and ultimately achieving desired synthetic outcomes. The continued investigation into the solution-state behavior of Grignard reagents, aided by both experimental and computational methods, will undoubtedly lead to further refinements in their application.

References

- 1. fiveable.me [fiveable.me]

- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. db-thueringen.de [db-thueringen.de]

- 8. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hzdr.de [hzdr.de]

Methodological & Application

Application Notes and Protocols: sec-Butylmagnesium Chloride in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylmagnesium chloride is a versatile Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility stems from its character as a strong nucleophile and a base. This document provides detailed application notes and protocols for two key reactions involving sec-butylmagnesium chloride: the nickel-catalyzed Kumada cross-coupling for the synthesis of alkylarenes and the diastereoselective addition to N-tert-butanesulfinyl imines for the asymmetric synthesis of chiral amines. These reactions are of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.

Nickel-Catalyzed Kumada Cross-Coupling of sec-Butylmagnesium Chloride with Aryl Halides

The Kumada-Tamao-Corriu coupling is a powerful method for the formation of carbon-carbon bonds between Grignard reagents and aryl or vinyl halides, catalyzed by nickel or palladium complexes. The use of sec-butylmagnesium chloride allows for the introduction of a secondary butyl group into aromatic systems, a common motif in pharmacologically active molecules. Nickel catalysts are often preferred for their lower cost and high reactivity, especially with less reactive aryl chlorides.

Reaction Scheme

Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada Cross-Coupling

This protocol is a representative example for the nickel-catalyzed cross-coupling of an aryl halide with sec-butylmagnesium chloride.

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1-chloronaphthalene)

-

sec-Butylmagnesium chloride solution (e.g., 2.0 M in diethyl ether or THF)

-

Nickel(II) chloride (NiCl₂) or a pre-catalyst like [NiCl₂(dppe)] (dppe = 1,2-bis(diphenylphosphino)ethane)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Equipment:

-

Oven-dried Schlenk flask or three-necked round-bottom flask with a reflux condenser and a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard glassware for extraction and chromatography

Procedure:

-

Catalyst Preparation (if not using a pre-catalyst): To the flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add NiCl₂ (5 mol%). Add anhydrous THF and stir at room temperature.

-

Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 equiv.).

-

Addition of Grignard Reagent: Slowly add the sec-butylmagnesium chloride solution (1.2-1.5 equiv.) dropwise via syringe at room temperature. The reaction is often exothermic. If necessary, the flask can be cooled in a water bath to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (for THF, ~66 °C) and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess Grignard reagent.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired sec-butylarene.

Quantitative Data: Nickel-Catalyzed Cross-Coupling of Alkyl Grignards with Aryl Bromides

The following table provides representative yields for the nickel-catalyzed cross-coupling of various aryl bromides with tertiary alkyl Grignard reagents, which serves as a good model for the reactivity of sec-butylmagnesium chloride.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-(tert-butyl)anisole | 90 |

| 2 | 4-Bromotoluene | 4-(tert-butyl)toluene | 85 |

| 3 | 1-Bromonaphthalene | 1-(tert-butyl)naphthalene | 88 |

| 4 | 2-Bromopyridine | 2-(tert-butyl)pyridine | 75 |

| 5 | Methyl 4-bromobenzoate | Methyl 4-(tert-butyl)benzoate | 82 |

Data adapted from a representative study on Ni-catalyzed Kumada coupling of tertiary alkylmagnesium halides. Yields are for isolated products.

Logical Relationship: Catalytic Cycle of Kumada Cross-Coupling

The catalytic cycle for the nickel-catalyzed Kumada cross-coupling reaction involves the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.

Diastereoselective Addition of sec-Butylmagnesium Chloride to N-tert-Butanesulfinyl Imines

The asymmetric synthesis of chiral amines is a critical endeavor in drug development. The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, developed by Ellman, is a robust and highly stereoselective method for preparing a wide range of enantioenriched amines. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine.

Reaction Scheme

Experimental Protocol: General Procedure for Diastereoselective Addition

This protocol provides a general method for the diastereoselective addition of sec-butylmagnesium chloride to an N-tert-butanesulfinyl imine.

Materials:

-

N-tert-Butanesulfinyl imine (prepared from the corresponding aldehyde and (R)- or (S)-tert-butanesulfinamide)

-

sec-Butylmagnesium chloride solution (e.g., 2.0 M in diethyl ether)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Equipment:

-

Oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-tert-butanesulfinyl imine (1.0 equiv.) and dissolve it in anhydrous DCM or toluene.

-